molecular formula C17H16BrN3O4S B3325442 Unii-KS8G8KZ1NF CAS No. 2129551-55-7

Unii-KS8G8KZ1NF

Cat. No.: B3325442
CAS No.: 2129551-55-7
M. Wt: 438.3 g/mol
InChI Key: ZCQKHGJASDTLHR-UHFFFAOYSA-N
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Preparation Methods

The synthetic route for 5,6-dihydro-5,6-dihydroxy lesinurad involves the reaction of lesinurad with specific reagents under controlled conditions. The preparation method typically includes the bromination of lesinurad followed by a series of reactions to introduce the hydroxyl groups at the 5 and 6 positions of the naphthalene ring . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5,6-dihydro-5,6-dihydroxy lesinurad undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the hydroxyl and bromine groups on the naphthalene ring .

Scientific Research Applications

5,6-dihydro-5,6-dihydroxy lesinurad has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-dihydro-5,6-dihydroxy lesinurad involves its interaction with specific molecular targets and pathways. As a metabolite of lesinurad, it is involved in the inhibition of uric acid reabsorption in the kidneys, leading to increased excretion of uric acid and a reduction in serum uric acid levels. The molecular targets include urate transporters such as URAT1 and OAT4, which are involved in the reabsorption of uric acid in the renal tubules .

Comparison with Similar Compounds

5,6-dihydro-5,6-dihydroxy lesinurad can be compared with other similar compounds, such as:

The uniqueness of 5,6-dihydro-5,6-dihydroxy lesinurad lies in its specific metabolic pathway and its role as a metabolite of lesinurad, providing insights into the drug’s metabolism and potential therapeutic effects .

Properties

IUPAC Name

2-[[5-bromo-4-(4-cyclopropyl-5,6-dihydroxy-5,6-dihydronaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O4S/c18-16-19-20-17(26-7-13(23)24)21(16)11-5-3-9(8-1-2-8)14-10(11)4-6-12(22)15(14)25/h3-6,8,12,15,22,25H,1-2,7H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQKHGJASDTLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3C(C(C=CC3=C(C=C2)N4C(=NN=C4Br)SCC(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2129551-55-7
Record name Lesinurad metabolite M4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2129551557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-DIHYDRO-5,6-DIHYDROXY LESINURAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS8G8KZ1NF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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